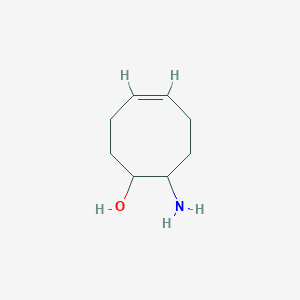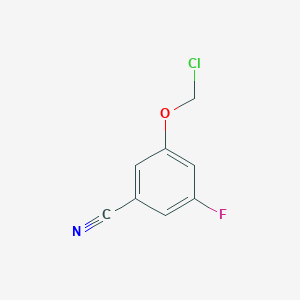
3-(Chloromethoxy)-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethoxy)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5ClFNO It is a derivative of benzonitrile, where the benzene ring is substituted with a chloromethoxy group at the 3-position and a fluorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-5-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzonitrile derivative.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
The reaction conditions typically involve moderate temperatures (50-100°C) and inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent flow rates) ensures consistent product quality.
化学反応の分析
Types of Reactions
3-(Chloromethoxy)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at room temperature to 50°C.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation at temperatures ranging from 0°C to 100°C.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles with various functional groups.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Reduction: Formation of primary amines.
科学的研究の応用
3-(Chloromethoxy)-5-fluorobenzonitrile has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of novel drugs, particularly those targeting specific receptors or enzymes.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 3-(Chloromethoxy)-5-fluorobenzonitrile depends on its specific application. In pharmaceuticals, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloromethoxy and fluorine substituents can enhance its binding affinity and selectivity.
類似化合物との比較
Similar Compounds
3-(Methoxymethoxy)-5-fluorobenzonitrile: Similar structure but with a methoxymethoxy group instead of chloromethoxy.
3-(Chloromethoxy)-4-fluorobenzonitrile: Similar structure but with the fluorine atom at the 4-position.
3-(Chloromethoxy)-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-(Chloromethoxy)-5-fluorobenzonitrile is unique due to the specific positioning of the chloromethoxy and fluorine groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H5ClFNO |
|---|---|
分子量 |
185.58 g/mol |
IUPAC名 |
3-(chloromethoxy)-5-fluorobenzonitrile |
InChI |
InChI=1S/C8H5ClFNO/c9-5-12-8-2-6(4-11)1-7(10)3-8/h1-3H,5H2 |
InChIキー |
NPTYPPFCZKSOCZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OCCl)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


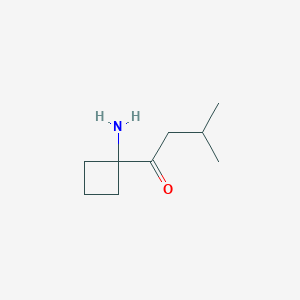
![3-(Iodomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13184585.png)
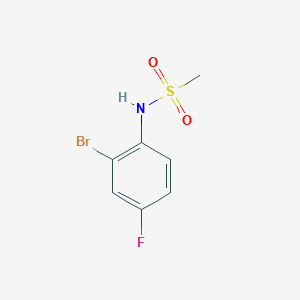
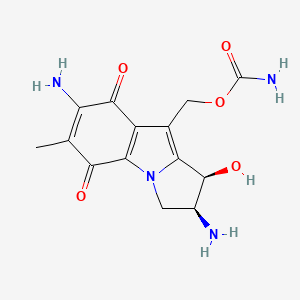
![1H,2H,3H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B13184603.png)

![2-(4-Methoxyphenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13184605.png)
![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-6-fluoroaniline](/img/structure/B13184608.png)
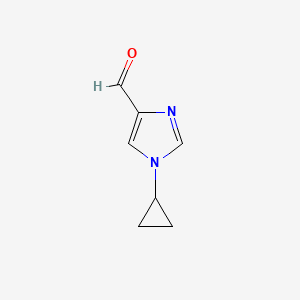
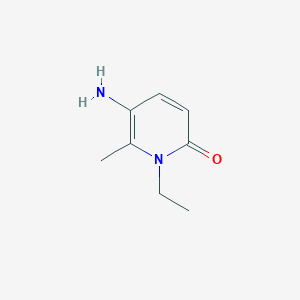
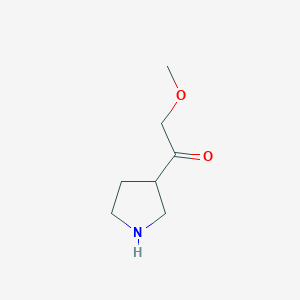

![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
